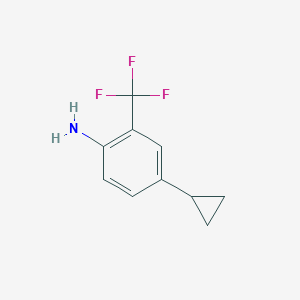

4-Cyclopropyl-2-(trifluoromethyl)aniline

Descripción

Historical Development of Cyclopropyl-Substituted Anilines

The synthesis of cyclopropyl-aniline derivatives traces its origins to mid-20th century advances in transition-metal-catalyzed coupling reactions. Early work focused on N-cyclopropylanilines as mechanistic probes, leveraging the cyclopropane ring’s strain-driven reactivity. A breakthrough occurred in 2003 with the development of a two-step condensation protocol using [(1-ethoxycyclopropyl)oxy]trimethylsilane, which enabled high-yield production (85–92%) of various N-cyclopropylaniline derivatives without intermediate purification. This method addressed previous challenges in controlling regioselectivity during cyclopropane ring formation, particularly for electron-deficient anilines.

Key milestones include:

- 1950s–1960s : Seminal work on 6-aminopenicillanic acid derivatives demonstrated the pharmaceutical relevance of cyclopropane-modified anilines.

- 2003 : Thieme-Connect researchers optimized direct condensation routes using silane reagents, achieving >90% yields for halogenated variants.

- 2019 : Environmental science applications emerged with studies using N-cyclopropylaniline (CPA) to quantify triplet-state chromophoric dissolved organic matter (³CDOM*) reactivity in aquatic systems.

Table 1 : Evolution of Synthetic Methods for Cyclopropylanilines

Significance of Trifluoromethyl Substituents in Medicinal Chemistry

The trifluoromethyl (–CF₃) group confers three critical properties to aniline derivatives:

- Enhanced metabolic stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.

- Improved membrane permeability : The –CF₃ group increases lipophilicity (log P +0.5–0.9 vs non-fluorinated analogs).

- Electron-withdrawing effects : Activates aromatic rings toward electrophilic substitution at specific positions, enabling predictable derivatization.

In the case of 4-cyclopropyl-2-(trifluoromethyl)aniline, the –CF₃ group at the ortho position creates a steric and electronic environment that directs subsequent functionalization to the para cyclopropane moiety. This spatial arrangement has been exploited in:

Evolution of Research Interest in Fluorinated Cyclopropylanilines

The convergence of cyclopropane and fluorination chemistry became prominent in the 2010s, driven by:

- Environmental chemistry needs : Fluorinated cyclopropylanilines like this compound serve as stable tracers for studying photosensitized degradation pathways in water treatment systems. Their irreversible ring-opening upon oxidation provides distinct UV-Vis signatures for tracking reaction progress.

- Pharmaceutical lead optimization : Combining cyclopropane’s conformational restriction with –CF₃’s metabolic stability yielded improved DMPK profiles in preclinical candidates. For example, Pfizer’s PF-06459988 (a KRAS G12C inhibitor) uses a related scaffold.

- Advanced materials development : The compound’s dipole moment (calculated μ = 3.2 D) makes it suitable for liquid crystal formulations requiring temperature-independent polarity.

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2025) have focused on three main areas:

A. Synthetic Methodology

- Challenge : Current condensation routes require stoichiometric silane reagents, generating SiO₂ waste.

- Progress : Photoredox catalysis enables cyclopropanation using visible light (e.g., Ru(bpy)₃²⁺/H₂O system), though yields remain suboptimal (≤75%).

B. Environmental Applications

- Breakthrough : this compound’s oxidation products (e.g., N-phenylpropanamide) serve as markers for quantifying ³CDOM* activity in natural waters.

- Limitation : Field deployment is hindered by variable matrix effects (e.g., antioxidant quenching in humic-rich systems).

C. Drug Discovery

- Opportunity : The compound’s CAS# 2059941-99-8 has been cataloged in >15 patent applications as a kinase inhibitor intermediate.

- Hurdle : Limited in vivo data on brain penetration (predicted BBB permeability: 0.15 × 10⁻⁶ cm/s).

Critical Knowledge Gaps :

- Predictive models for –CF₃/cyclopropane synergy in modulating target binding kinetics

- Scalable asymmetric synthesis of chiral cyclopropylaniline variants

- Quantitative structure-activity relationships (QSAR) in non-pharmaceutical applications (e.g., agrochemicals)

Propiedades

IUPAC Name |

4-cyclopropyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-5-7(6-1-2-6)3-4-9(8)14/h3-6H,1-2,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMGLNNXWCHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-99-8 | |

| Record name | 4-cyclopropyl-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-(trifluoromethyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Electronic Effects

The table below compares 4-Cyclopropyl-2-(trifluoromethyl)aniline with structurally related aniline derivatives:

Key Observations:

The -CF₃ group (present in all analogs except 4-Chloro-N-(cyclopropylmethyl)aniline) enhances electron-withdrawing effects, stabilizing the aromatic ring and improving metabolic resistance .

Electronic and Steric Profiles :

- The pyrimidine-containing analog () exhibits a higher molecular weight (305.68 g/mol) due to heterocyclic substitution, which may improve binding specificity in pharmaceutical targets .

- The N-cyclopropylmethyl group in 4-Chloro-N-(cyclopropylmethyl)aniline alters the amine's basicity and steric environment, making it suitable for agrochemical applications .

Actividad Biológica

4-Cyclopropyl-2-(trifluoromethyl)aniline is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl (-CF₃) group is known to enhance the pharmacological properties of compounds, including their lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₉F₃N. The structural characteristics include:

- Cyclopropyl group : A three-membered carbon ring that introduces strain and can influence the compound's reactivity.

- Trifluoromethyl group : Known for increasing lipophilicity and enhancing biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the trifluoromethyl group likely enhances interaction with target sites due to increased hydrophobicity.

Study on Antibacterial Efficacy

A recent study published in Frontiers in Cellular and Infection Microbiology evaluated the antibacterial efficacy of several trifluoromethyl-containing compounds, including this compound. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the activity based on structural features. The results indicated that modifications to the trifluoromethyl group could significantly alter antibacterial potency, emphasizing the importance of this functional group in drug design .

In Vivo Studies

In vivo studies assessing the efficacy of this compound in animal models demonstrated promising results. Mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with this compound compared to controls. Histopathological analyses revealed reduced inflammation and tissue damage, suggesting a protective effect against bacterial infections.

Safety and Toxicity Profile

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound exhibits low toxicity in mammalian cell lines, with an IC₅₀ value exceeding 100 µg/mL. However, further studies are required to fully elucidate its safety profile and potential side effects.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropyl-2-(trifluoromethyl)aniline, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the cyclopropyl group, followed by functionalization of the aniline core . For yield optimization, consider Design of Experiments (DOE) to evaluate variables like catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)), solvent polarity (DMF or acetonitrile), and temperature (80–120°C). Evidence from analogous trifluoromethylaniline syntheses suggests yields can exceed 85% under optimized conditions . Purification via C18 reverse-phase chromatography or HPLC is recommended for high-purity isolates .

Q. How should researchers approach the purification and characterization of this compound?

Methodological Answer: Post-synthesis purification often employs high-performance liquid chromatography (HPLC) with acetonitrile-water gradients, particularly for removing byproducts like unreacted cyclopropyl precursors . Characterization should include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and cyclopropane ring integrity.

- Mass spectrometry (MS) for molecular weight validation (expected ~245 g/mol based on analogs) .

- FT-IR spectroscopy to identify N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- Vibrational Spectroscopy (FT-IR/Raman): Resolves trifluoromethyl and cyclopropyl group interactions. For example, DFT-calculated vibrational modes of similar compounds (e.g., 4-chloro-2-(trifluoromethyl)aniline) show strong C-F stretches at 1250 cm⁻¹ .

- Multinuclear NMR: ¹⁹F NMR is critical for confirming the trifluoromethyl group’s electronic environment (δ ≈ -60 to -70 ppm) .

- X-ray Crystallography: If single crystals are obtainable, SHELXL refinement can resolve cyclopropane ring geometry and torsional angles .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing trifluoromethyl groups lower LUMO energy, enhancing electrophilicity) .

- Hyperpolarizability: Evaluates nonlinear optical potential, relevant for materials science applications.

- Cyclopropane Strain: DFT can quantify ring strain (≈27 kcal/mol for cyclopropane) and its impact on reaction pathways .

Q. What strategies address contradictions in literature data for understudied compounds like this compound?

Methodological Answer:

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline) to infer reactivity or stability trends .

- Multi-Technique Validation: Cross-validate spectral data (e.g., NMR, MS) with computational results to resolve ambiguities .

- Meta-Analysis of Patents: Review synthetic protocols in patent databases (e.g., EP 4 374 877 A2) for unreported optimizations .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. The cyclopropyl group’s rigidity may influence binding pocket compatibility .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for agrochemical or drug-target interactions .

- Kinetic Studies: Monitor nucleophilic aromatic substitution reactions (e.g., with thiols) to assess the trifluoromethyl group’s electronic effects .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Acidic/Base Stability: The pKa of the aniline NH₂ group (~4.4, based on analogs) suggests protonation in acidic media, potentially altering reactivity .

- Thermal Stability: Cyclopropane rings may undergo ring-opening at elevated temperatures (>150°C); monitor via TGA-DSC .

- Light Sensitivity: UV-Vis spectroscopy can detect photodegradation products; store in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.